11-(4-Fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Overview
Description
8-(4-fluorobenzoyl)-10-propyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzoyl)-10-propyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, which is known for its efficiency in constructing complex ring systems . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzoyl)-10-propyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(4-fluorobenzoyl)-10-propyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying cellular processes.
Medicine: It has potential therapeutic applications, particularly in developing anti-cancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzoyl)-10-propyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- DIISOPROPYL 3-(4-FLUOROBENZOYL)PYRROLO(2,1-A)ISOQUINOLINE-1,2-DICARBOXYLATE
- 3-(4-FLUOROBENZOYL)PYRROLO(2,1-A)ISOQUINOLINE-1-CARBONITRILE
Uniqueness
8-(4-fluorobenzoyl)-10-propyl-11a,11b-dihydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-2-12-27-23(29)18-19(24(27)30)21(22(28)15-7-9-16(25)10-8-15)26-13-11-14-5-3-4-6-17(14)20(18)26/h3-11,13,18-21H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXKWKTNGQMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C(C1=O)C(N3C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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